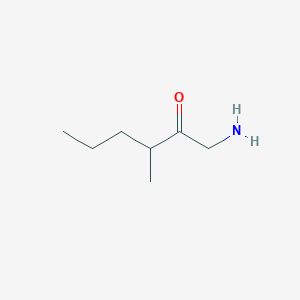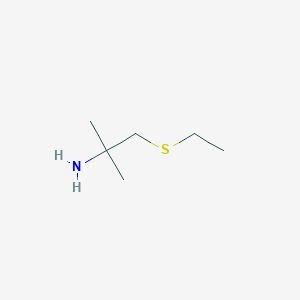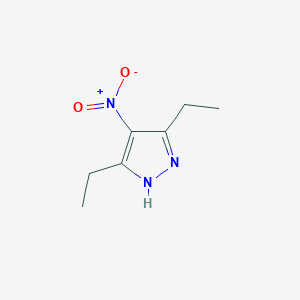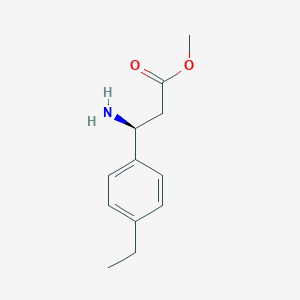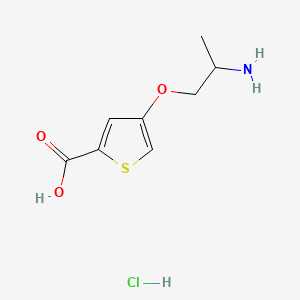![molecular formula C9H15NO B13623596 1-Azatricyclo[3.3.1.13,7]decan-4-ol CAS No. 123286-67-9](/img/structure/B13623596.png)
1-Azatricyclo[3.3.1.13,7]decan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4s,5S,7s)-1-azatricyclo[3311,3,7]decan-4-ol is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This process often requires the use of catalysts and controlled reaction environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of a solvent like acetonitrile, while reduction reactions might be performed under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Deoxycorticosterone: A steroid hormone with similar biological activity to that of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol.
Uniqueness
What sets (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol apart from similar compounds is its tricyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler compounds.
特性
CAS番号 |
123286-67-9 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-ol |
InChI |
InChI=1S/C9H15NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-9,11H,1-5H2/t6?,7-,8+,9? |
InChIキー |
HUVHNOGBPZRWMI-VGKQMMLZSA-N |
異性体SMILES |
C1[C@@H]2CN3C[C@@H](C2O)CC1C3 |
正規SMILES |
C1C2CC3CN(C2)CC1C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
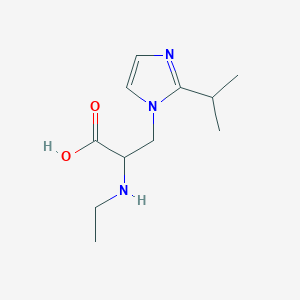

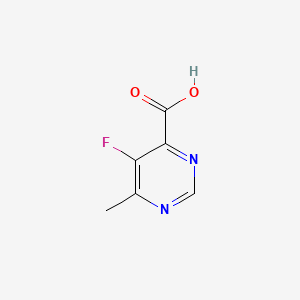
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
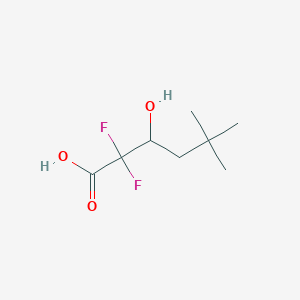
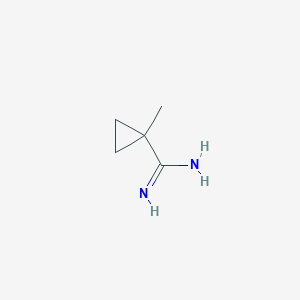
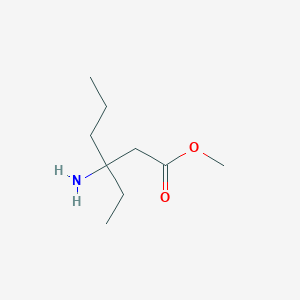
![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)
